N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
Overview
Description
N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.14739250 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-Tumor Potential
Research has identified compounds structurally related to N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide with significant anti-tumor properties. A study on 5-acetamido-1-(methoxybenzyl) isatin, an indole derivative, revealed its potential as an anti-tumor agent. This compound exhibited the ability to inhibit tumor cell proliferation, migration, and angiogenesis. Specifically, it was found to induce apoptosis, cause cell cycle arrest in the G2/M phase, and suppress migration and chemotaxis in HepG2 liver cancer cells, as well as inhibit angiogenesis in HUVEC cells. These findings support the use of indole derivatives as potential antitumor candidates in future investigations (Zhang et al., 2019).
Synthetic Applications
The acetamide moiety, present in many natural and pharmaceutical products, has been explored for its synthetic applications. New reagents, including p-methoxybenzyl N-acetylcarbamate potassium salt, have been developed to act as versatile equivalents of N-acetamide and protected nitrogen nucleophiles. These compounds facilitate the synthesis of N-alkylacetamides and protected amines, indicating their utility in the development of natural and pharmaceutical products (Sakai et al., 2022).
Radiolabeling and Imaging Studies
Compounds structurally similar to this compound have been explored for their potential in radiolabeling and imaging studies. For example, AC90179, a potent and selective 5-HT2A antagonist, was labeled with [11C] for PET studies. Although it showed rapid blood-brain barrier penetration, it did not exhibit tracer retention or specific binding, limiting its use as a PET ligand for imaging 5-HT2A receptors. This highlights the challenges and considerations in developing effective imaging probes for neurological studies (Prabhakaran et al., 2006).
Photochemical Properties
Research on substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide has explored their photoreactivity. These studies found that compounds with carbonate linkages decomposed under irradiation at slower rates compared to those with ether linkages. This photoreactivity is influenced by the electronic characteristics of the benzylic carbon, offering insights into the design and synthesis of photo-responsive molecules (Katritzky et al., 2003).
Properties
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-16-5-3-14(4-6-16)12-20-19(22)13-21-10-9-15-11-17(24-2)7-8-18(15)21/h3-11H,12-13H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKNSHBLOWGLEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC(=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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